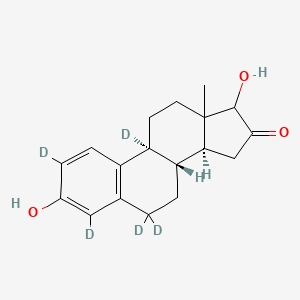

16-Keto 17|A-Estradiol-d5 (Major)

CAS No.:

Cat. No.: VC16671524

Molecular Formula: C18H22O3

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O3 |

|---|---|

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | (8R,9S,14S)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |

| Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17?,18?/m1/s1/i2D2,3D,8D,13D |

| Standard InChI Key | KJDGFQJCHFJTRH-RYDNGNLBSA-N |

| Isomeric SMILES | [2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CCC4([C@H]3CC(=O)C4O)C)[2H])([2H])[2H] |

| Canonical SMILES | CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

16-Keto 17β-Estradiol-d5 (Major) retains the core four-ring steroid structure characteristic of estrogens, with modifications at the 16th carbon position and deuterium substitution at five sites (2, 4, 15, 15, and 17). The keto group at position 16 alters electronic distribution, potentially influencing receptor binding affinity, while the deuterium atoms provide isotopic labeling for analytical detection.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.4 g/mol |

| Deuterium Substitution | Positions 2, 4, 15, 15, 17 |

| Functional Groups | 3-hydroxy, 16-keto |

The steroid backbone consists of three cyclohexane rings and one cyclopentane ring, with hydroxyl and ketone groups contributing to its polarity and solubility profile . Deuterium incorporation at positions 2 and 4 stabilizes the A-ring, reducing metabolic degradation at these sites .

Synthesis and Purification

Pharmacokinetic and Metabolic Profile

Deuterium’s Impact on Pharmacokinetics

Deuterium substitution introduces a kinetic isotope effect, slowing cytochrome P450-mediated hydroxylation and extending the compound’s half-life. Studies by Russak et al. (2019) demonstrate that deuterated drugs exhibit reduced clearance rates compared to their protiated analogs, enhancing their utility in tracer studies . For 16-Keto 17β-Estradiol-d5, this effect permits prolonged observation of estrogen metabolism in hepatic and renal systems.

Metabolic Pathways

The compound undergoes Phase I and II metabolism akin to natural estrogens:

-

Phase I: Hydroxylation at positions 2 and 4 by CYP3A4, followed by oxidation of the 17β-hydroxy group to a ketone.

-

Phase II: Glucuronidation and sulfation at the 3-hydroxy group, facilitating renal excretion .

Deuterium labeling allows researchers to differentiate endogenous estrogens from administered compounds in mass spectrometry analyses, enabling precise quantification of metabolic fluxes .

Mechanisms of Estrogenic Activity

Receptor Binding and Activation

16-Keto 17β-Estradiol-d5 binds estrogen receptors (ERα and ERβ) with affinity comparable to estradiol, as confirmed by competitive binding assays. The 16-keto group induces conformational changes in the receptor’s ligand-binding domain, altering coactivator recruitment and downstream gene expression.

Transcriptional Regulation

Research Applications

Metabolic Tracing in Hormone Research

Deuterium labeling enables real-time tracking of estrogen disposition in vivo. For example, studies administering 16-Keto 17β-Estradiol-d5 to ovariectomized rodents have elucidated hepatic recirculation and enterohepatic shunt pathways .

Cancer Biology and Therapeutic Development

In breast cancer cell lines (e.g., MCF-7), this compound inhibits estradiol-induced proliferation by competing for ER binding, highlighting its potential as a lead for selective estrogen receptor modulators (SERMs).

Analytical Chemistry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leverage the compound’s deuterium signature to quantify endogenous estrogens in clinical samples, improving diagnostic accuracy for hormonal disorders .

Comparative Analysis with Related Estrogens

17β-Estradiol

The parent compound lacks deuterium labeling and the 16-keto group, rendering it metabolically less stable. While 17β-estradiol exhibits full agonist activity, 16-Keto 17β-Estradiol-d5’s partial agonism offers insights into structure-activity relationships .

Estrone

Estrone, a natural estrogen with a 17-keto group, shares metabolic pathways with 16-Keto 17β-Estradiol-d5 but differs in receptor binding kinetics. Estrone’s lower affinity for ERα underscores the importance of the 17β-hydroxy group in receptor activation .

Synthetic Analogs

Comparing deuterated and non-deuterated analogs reveals deuterium’s role in modulating drug residence time and tissue distribution. For instance, deuteration at position 17 reduces first-pass metabolism, enhancing bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume